molecular formula C14H17N3O B2497349 3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one CAS No. 300395-38-4

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B2497349
CAS No.: 300395-38-4
M. Wt: 243.31
InChI Key: OOMFOUDIIHKLOL-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one (CAS: 300395-38-4) is a benzotriazole-containing cyclohexanone derivative with the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol . Its structure features a benzotriazole moiety attached to a 4,4-dimethylcyclohexanone ring. Key physicochemical properties include:

  • Density: 1.25 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 416.0 ± 38.0 °C (predicted)
  • pKa: 1.08 ± 0.30 (predicted), indicating weak acidity likely attributable to the benzotriazole group .

Benzotriazole derivatives are widely recognized for their applications as UV stabilizers, corrosion inhibitors, and intermediates in organic synthesis. The dimethylcyclohexanone backbone in this compound may enhance steric hindrance and thermal stability compared to simpler benzotriazole analogs.

Properties

IUPAC Name

3-(benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2)8-7-10(18)9-13(14)17-12-6-4-3-5-11(12)15-16-17/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMFOUDIIHKLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of 4,4-dimethylcyclohexanone with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct experimental or computational comparisons of this compound with structurally analogous molecules. However, inferences can be drawn from its physicochemical properties and the roles of benzotriazole in related systems:

Structural and Functional Group Analysis

Benzotriazole Derivatives: 1H-Benzotriazole (C₆H₅N₃): A parent compound with a molecular weight of 119.12 g/mol and pKa ~1.3. The target compound’s higher molecular weight (243.3 g/mol) and alkyl substituents likely reduce volatility and enhance lipophilicity . Tolyltriazole (e.g., 4-methyl-1H-benzotriazole): Methyl-substituted analogs exhibit improved thermal stability but similar UV absorption profiles. The dimethylcyclohexanone group in the target compound may further increase steric protection against degradation .

Cyclohexanone Derivatives: 4,4-Dimethylcyclohexanone (C₈H₁₄O): The unsubstituted cyclohexanone has a lower molecular weight (126.2 g/mol) and boiling point (~200°C).

Hypothetical Comparison Table

Property 3-(Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one 1H-Benzotriazole 4,4-Dimethylcyclohexanone
Molecular Weight (g/mol) 243.3 119.12 126.2
Boiling Point (°C) 416 (predicted) 350 (decomposes) ~200
pKa 1.08 1.3 N/A (neutral ketone)
Key Functional Groups Benzotriazole, cyclohexanone, dimethyl Benzotriazole Cyclohexanone, dimethyl

Notes

  • Limitations : The lack of direct comparative studies in the provided sources restricts a rigorous analysis. Further experimental work is needed to validate predicted properties and explore applications.

Biological Activity

3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one is a benzotriazole derivative that has garnered attention due to its potential biological activities. Benzotriazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential toxicological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H17N3O
  • Molecular Weight : 245.31 g/mol

The structure includes a benzotriazole moiety linked to a cyclohexanone ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of various benzotriazole compounds, this compound demonstrated moderate antibacterial properties against several bacterial strains including Escherichia coli and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanonesBacillus subtilis16 µg/mL
Benzotriazole derivatives (general)Pseudomonas fluorescens64 µg/mL

Anti-inflammatory Effects

Benzotriazoles have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that this compound may possess similar anti-inflammatory capabilities.

Toxicological Concerns

Despite their beneficial properties, benzotriazoles can pose environmental and health risks. A recent study highlighted the developmental toxicity of benzotriazoles in zebrafish embryos. Exposure led to significant morphometric alterations and impaired acetylcholinesterase activity . This raises concerns regarding the safety of using such compounds in consumer products or pharmaceuticals.

Case Studies

Several case studies have investigated the biological activities of benzotriazole derivatives:

  • Antimicrobial Screening : A comprehensive screening of various benzotriazole compounds showed that those with larger hydrophobic groups exhibited enhanced antibacterial activity. The study concluded that structural modifications could optimize antimicrobial efficacy .
  • Inflammation Model : Research involving macrophage cell lines demonstrated that specific benzotriazole derivatives could reduce inflammatory markers significantly when compared to control groups treated with pro-inflammatory agents .

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